molecular formula C30H33N3O4 B11629508 Diisopropyl 4-(1,3-diphenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Diisopropyl 4-(1,3-diphenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B11629508
M. Wt: 499.6 g/mol
InChI Key: FGUCQPHZTIQEDG-UHFFFAOYSA-N
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Description

Diisopropyl 4-(1,3-diphenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound that belongs to the class of pyrazole derivatives.

Preparation Methods

The synthesis of Diisopropyl 4-(1,3-diphenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves multiple steps. One common method includes the reaction of indole-2,3-dione (isatin) with substituted bromoacetyl benzene, followed by cyclization . The reaction conditions typically involve the use of nucleophilic fluorinating reagents such as diethylaminosulfur trifluoride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Diisopropyl 4-(1,3-diphenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine hydrate, benzoyl chloride, and hydroxylamine hydrochloride . Major products formed from these reactions include hydrazide derivatives, imidazolone derivatives, and oxadiazole derivatives .

Scientific Research Applications

In medicinal chemistry, it has shown promising cytotoxic activity against human breast cancer cell lines . Additionally, it has been evaluated for its antimicrobial and antifungal activities . The compound’s unique structure and biological properties make it a valuable candidate for further research in drug discovery and development.

Mechanism of Action

The mechanism of action of Diisopropyl 4-(1,3-diphenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. Pyrazole derivatives are known to disrupt processes related to DNA replication, which can inhibit the growth of bacterial and cancer cells . The compound’s ability to bind to and inhibit specific enzymes and receptors is a key aspect of its biological activity.

Comparison with Similar Compounds

Diisopropyl 4-(1,3-diphenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can be compared to other pyrazole derivatives such as (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione and (E)-Substituted-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine . These compounds share similar structural features but differ in their specific functional groups and biological activities. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C30H33N3O4

Molecular Weight

499.6 g/mol

IUPAC Name

dipropan-2-yl 4-(1,3-diphenylpyrazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C30H33N3O4/c1-18(2)36-29(34)25-20(5)31-21(6)26(30(35)37-19(3)4)27(25)24-17-33(23-15-11-8-12-16-23)32-28(24)22-13-9-7-10-14-22/h7-19,27,31H,1-6H3

InChI Key

FGUCQPHZTIQEDG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC(C)C

Origin of Product

United States

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